molecular formula C22H19F2N7O2 B3413430 7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946229-92-1

7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B3413430
CAS RN: 946229-92-1
M. Wt: 451.4 g/mol
InChI Key: VCWRYHLZKKSHMJ-UHFFFAOYSA-N
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Description

7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C22H19F2N7O2 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energetic Materials

The compound’s structure, which includes a [1,2,4]triazolo[4,5-d]pyrimidine moiety, suggests it could be used in the synthesis of energetic materials . These materials, which include explosives and propellants, often contain nitrogen-rich heterocycles like triazoles and pyrimidines .

Antibacterial Agents

The compound could potentially be used in the development of new antibacterial agents . Ciprofloxacin derivatives modified at C-7 of the piperazine ring have shown promising antibacterial activity, cellular accumulation, and intracellular activity .

Antidepressants

The compound’s structure suggests it could be used in the synthesis of antidepressant molecules . Many antidepressants contain structural motifs like triazoles and pyrimidines, which can be synthesized using metal-catalyzed steps .

Inhibitors of Monoacylglycerol Lipase (MAGL)

The compound could potentially be used in the development of treatments for disorders related to mood, pain, and inflammation . Inhibitors of the serine hydrolase monoacylglycerol lipase (MAGL), which potentiate endocannabinoid signaling activity, are being explored for these applications .

Antituberculosis Agents

The compound could potentially be used in the development of new antituberculosis agents . Derivatives of ciprofloxacin, a fluoroquinolone antibiotic, have shown promising activity against Mycobacterium tuberculosis .

Antifungal Agents

Given the compound’s structural similarity to known antifungal agents, it could potentially be used in the development of new treatments for fungal infections .

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O2/c23-15-1-5-17(6-2-15)31-22-20(27-28-31)21(25-14-26-22)30-11-9-29(10-12-30)19(32)13-33-18-7-3-16(24)4-8-18/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWRYHLZKKSHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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